molecular formula C17H19N3O3S B3791830 (3S,4S)-4-(1,3-benzodioxol-5-yl)-1-(2-methylsulfanylpyrimidin-4-yl)piperidin-3-ol

(3S,4S)-4-(1,3-benzodioxol-5-yl)-1-(2-methylsulfanylpyrimidin-4-yl)piperidin-3-ol

Cat. No.: B3791830
M. Wt: 345.4 g/mol
InChI Key: PZNWJJPEVMXIBM-QWHCGFSZSA-N
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Description

(3S,4S)-4-(1,3-benzodioxol-5-yl)-1-(2-methylsulfanylpyrimidin-4-yl)piperidin-3-ol is a complex organic compound that features a piperidine ring substituted with a benzodioxole group and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-(1,3-benzodioxol-5-yl)-1-(2-methylsulfanylpyrimidin-4-yl)piperidin-3-ol typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.

    Introduction of the Benzodioxole Group: This can be achieved via electrophilic aromatic substitution or other coupling reactions.

    Attachment of the Pyrimidinyl Group: This step might involve nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the pyrimidinyl group.

    Reduction: Reduction reactions could target the piperidine ring or other functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to deoxygenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.

Medicine

Medicinally, (3S,4S)-4-(1,3-benzodioxol-5-yl)-1-(2-methylsulfanylpyrimidin-4-yl)piperidin-3-ol could be investigated for its pharmacological properties, such as its ability to modulate specific receptors or enzymes.

Industry

Industrially, this compound might find applications in the synthesis of pharmaceuticals, agrochemicals, or as an intermediate in the production of other fine chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It might act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular pathways involved could include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-4-(1,3-benzodioxol-5-yl)piperidin-3-ol: Lacks the pyrimidinyl group.

    (3S,4S)-4-(2-methylsulfanylpyrimidin-4-yl)piperidin-3-ol: Lacks the benzodioxole group.

    (3S,4S)-4-(1,3-benzodioxol-5-yl)-1-piperidin-3-ol: Lacks the methylsulfanylpyrimidinyl group.

Uniqueness

The uniqueness of (3S,4S)-4-(1,3-benzodioxol-5-yl)-1-(2-methylsulfanylpyrimidin-4-yl)piperidin-3-ol lies in its specific combination of functional groups, which may confer unique biological or chemical properties not found in similar compounds.

Properties

IUPAC Name

(3S,4S)-4-(1,3-benzodioxol-5-yl)-1-(2-methylsulfanylpyrimidin-4-yl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-24-17-18-6-4-16(19-17)20-7-5-12(13(21)9-20)11-2-3-14-15(8-11)23-10-22-14/h2-4,6,8,12-13,21H,5,7,9-10H2,1H3/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNWJJPEVMXIBM-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)N2CCC(C(C2)O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC=CC(=N1)N2CC[C@H]([C@@H](C2)O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,4S)-4-(1,3-benzodioxol-5-yl)-1-(2-methylsulfanylpyrimidin-4-yl)piperidin-3-ol
Reactant of Route 2
(3S,4S)-4-(1,3-benzodioxol-5-yl)-1-(2-methylsulfanylpyrimidin-4-yl)piperidin-3-ol
Reactant of Route 3
Reactant of Route 3
(3S,4S)-4-(1,3-benzodioxol-5-yl)-1-(2-methylsulfanylpyrimidin-4-yl)piperidin-3-ol
Reactant of Route 4
(3S,4S)-4-(1,3-benzodioxol-5-yl)-1-(2-methylsulfanylpyrimidin-4-yl)piperidin-3-ol
Reactant of Route 5
(3S,4S)-4-(1,3-benzodioxol-5-yl)-1-(2-methylsulfanylpyrimidin-4-yl)piperidin-3-ol
Reactant of Route 6
(3S,4S)-4-(1,3-benzodioxol-5-yl)-1-(2-methylsulfanylpyrimidin-4-yl)piperidin-3-ol

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